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molecular formula C10H11NO2 B7863113 4-(3-Hydroxypropoxy)benzonitrile CAS No. 147749-97-1

4-(3-Hydroxypropoxy)benzonitrile

Cat. No. B7863113
M. Wt: 177.20 g/mol
InChI Key: RKFWPUKFXWRSMT-UHFFFAOYSA-N
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Patent
US07928225B2

Procedure details

To a flask was added 4-hydroxybenzonitrile (50 g, 0.41 mol, 1 eq.) and potassium carbonate (0.51 mol, 1.25 eq.). To this mixture was added 4-methyl-2-pentanone (400 mL). Stirring was started and 3-bromo-1-propanol (61.50 g, 0.4 mol, 1.05 eq.) was added in one portion. The reaction mixture was heated to between 85 and 90° C. for 5 hours. Water (250 mL) was then added and the resultant mixture heated to 30° C. until all solids had gone into solution. The aqueous layer was separated from the organic layer. The organic layer was diluted with 4-methyl-2-pentanone (400 mL) to provide a solution of the sub-title compound that was employed directly in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.51 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C[CH:17](C)[CH2:18][C:19](=[O:21])C.BrCCCO>O>[OH:21][CH2:19][CH2:18][CH2:17][O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
0.51 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CC(CC(C)=O)C
Step Three
Name
Quantity
61.5 g
Type
reactant
Smiles
BrCCCO
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to between 85 and 90° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
ADDITION
Type
ADDITION
Details
The organic layer was diluted with 4-methyl-2-pentanone (400 mL)

Outcomes

Product
Name
Type
product
Smiles
OCCCOC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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